Hafnium - 7440-58-6

Hafnium

Catalog Number: EVT-305367
CAS Number: 7440-58-6
Molecular Formula: Hf
Molecular Weight: 178.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hafnium is a chemical element with the symbol Hf and atomic number 72. [] It is a lustrous, silvery gray, tetravalent transition metal. [] Hafnium chemically resembles zirconium and is found in zirconium minerals. [] Hafnium is named after Hafnia, the Latin name for Copenhagen, where it was discovered. [] Hafnium is a vital element in various scientific research applications due to its unique properties.

Synthesis Analysis

Extraction from Zircon

  • Zircon, the primary source of hafnium, is a byproduct of mining and processing heavy mineral sands for titanium and tin minerals. []
  • Zircon is carbochlorinated to produce hafnium tetrachloride (HfCl4), which is then separated from zirconium tetrachloride (ZrCl4) using various techniques. []

Separation from Zirconium

  • Separation of hafnium from zirconium is challenging due to their similar chemical properties. [, ]
  • Common separation methods include:
    • Fractional crystallization: Exploits the slight solubility difference of hafnium and zirconium salts. []
    • Solvent extraction: Uses specific organic solvents to selectively extract hafnium. [, , ]
    • Ion exchange: Separates hafnium and zirconium ions based on their different affinities for specific resins. []

Metal Production

  • Hafnium metal is produced from hafnium tetrachloride (HfCl4) using the Kroll process, similar to the production of zirconium metal. []
  • This involves reducing hafnium tetrachloride with magnesium metal at high temperatures under an inert atmosphere. []
Molecular Structure Analysis
  • Hafnium is resistant to air and water at room temperature due to the formation of a protective oxide layer. []
  • At higher temperatures, it reacts with oxygen to form hafnium dioxide (HfO2). [, ]
  • Hafnium also reacts with halogens to form hafnium halides, such as hafnium tetrachloride (HfCl4). []
  • Hafnium carbides can form under specific conditions, particularly in the presence of carbon and oxygen vacancies. []
  • Hafnium can react with isopropyl isocyanate to form hafnium carbamates and ureates, which are used as precursors for low-temperature growth of HfO2 thin films. []
Physical and Chemical Properties Analysis

Nuclear Industry

  • Nuclear reactor control rods: Hafnium's high neutron absorption cross-section makes it ideal for controlling nuclear fission reactions. [, , ]
  • Nuclear fuel cladding: Hafnium's excellent corrosion resistance and good mechanical properties at high temperatures make it suitable for cladding nuclear fuel rods. [, ]

Electronics Industry

  • High-k dielectric materials: Hafnium dioxide (HfO2) is used as a high-k dielectric material in transistors and capacitors due to its high dielectric constant and low leakage current. [, , , , , , ]
  • Resistive memory devices: Hafnium oxide is also used in resistive random access memory (ReRAM) devices for data storage. [, ]

Aerospace Industry

  • High-temperature alloys: Hafnium is added to nickel-based superalloys to improve their high-temperature strength and creep resistance, essential for aerospace applications. [, ]
  • Ultra-high-temperature ceramics: Hafnium carbide (HfC) is used in ultra-high-temperature ceramics due to its extreme hardness and high melting point. [, ]
Applications
  • Foundry sands: Zircon, the primary source of hafnium, is used in foundry sands for casting metals. []
  • Refractories: Hafnium oxide is used in high-temperature refractories due to its high melting point. []
  • Chemical piping: Hafnium's excellent corrosion resistance makes it suitable for chemical piping in corrosive environments. []
  • Plasma arc metal cutting: Hafnium is used in nozzles for plasma arc metal cutting due to its high melting point and resistance to erosion. []
  • Catalyst support: Hafnium oxide can be used as a catalyst support in various chemical reactions. []

Safety and Hazards

  • Hafnium metal is considered non-toxic, but its compounds can be harmful. []
  • Hafnium dust is flammable and can cause irritation to the eyes, skin, and respiratory tract. []
  • Exposure to high concentrations of hafnium compounds can cause lung damage. []
Future Directions
  • Neuromorphic computing: Developing hafnium oxide-based memristor synapses for neuromorphic computing architectures. []

Hafnium(IV) Oxide

    Compound Description: Hafnium(IV) oxide (HfO2), also known as hafnia, is a thermally stable, high-k dielectric material. It is widely studied for its applications in microelectronics, particularly as a gate dielectric in transistors and as a charge storage layer in memory devices. The papers discuss various aspects of HfO2, including its synthesis, properties, and applications. For instance, one study investigated the impact of nitrogen and its distribution on the structural properties of high-k layers, including HfO2 deposited by atomic layer deposition (ALD) . Another study focused on preparing tetragonal HfO2 films with high dielectric constant and strength through low-temperature oxidation processes .

Hafnium Silicate

    Compound Description: Hafnium silicate (HfSiOx) is a high-k dielectric material that combines the advantages of both HfO2 and silicon dioxide (SiO2). It exhibits good thermal stability and electrical properties, making it suitable for use in microelectronic devices. Research has focused on developing low-temperature synthesis methods for HfSiOx thin films to improve their compatibility with existing silicon-based technologies , . One study explored the use of hafnium silicate as a dielectric layer in low-voltage bendable pentacene thin-film transistors, achieving promising device performance .

Hafnium Tritide

    Compound Description: Hafnium tritide is a metal tritide used in various applications related to tritium handling and research. A study investigated the dissolution rate of hafnium tritide particles in simulated lung fluid, revealing its extremely low solubility and providing insights into its potential health effects upon inhalation .

Hafnium Aluminate

    Compound Description: Hafnium aluminate (HfAlO) is a high-k dielectric material formed by alloying hafnium oxide with aluminum oxide. Research has focused on optimizing the composition and processing of HfAlO thin films to achieve desirable properties for memory applications . One study explored the effect of nitridation on different high-k layers, including HfAlO with varying Hf:Al ratios . The study revealed that nitridation could modify the structural properties and nitrogen incorporation in HfAlO, impacting its performance in non-volatile memories.

Hafnium Carbide

    Compound Description: Hafnium carbide (HfC) is a refractory ceramic material with extremely high melting point, hardness, and wear resistance. It finds applications in high-temperature environments, cutting tools, and aerospace components , . One study investigated the formation of HfC in oxygen-deficient HfO2 thin films during vacuum annealing . The findings suggested that a high concentration of oxygen vacancies in HfO2 could facilitate the formation of HfC, potentially impacting the performance of resistive random access memory devices.

Hafnium Nitride

    Compound Description: Hafnium nitride (HfN) is an ultra-hard ceramic material known for its high melting point, excellent wear resistance, and good electrical conductivity. It has potential applications in cutting tools, wear-resistant coatings, and microelectronics. One study investigated the impact of implant coatings on bone tissue, using implants coated with a combination of titanium and hafnium nitrides (TiN + HfN) . The results showed that the TiN + HfN coatings led to favorable bone remodeling and did not cause complications, highlighting their potential for biomedical applications.

Additional Related Compounds:

  • Potassium fluorozirconate (K2ZrF6) - A zirconium compound used as a precursor for obtaining alloys, often containing hafnium as an impurity.
  • Zirconium (IV) basic sulfate - A compound used in the extraction and separation of zirconium and hafnium from zircon mineral.
  • Tetrakis-N,O-dialkylcarbamato hafnium(IV) [Hf((i)PrNC(O)O(i)Pr)4] - A novel volatile compound of hafnium explored as a precursor for the low-temperature growth of HfO2 thin films by metal-organic chemical vapor deposition (MOCVD).
  • Tetrakis-N,N,N'-trialkylureato hafnium(IV) [Hf((i)PrNC(O)N-(Me)Et)4] - Another volatile hafnium compound investigated for its potential as a precursor for HfO2 thin film growth.
  • Hexaacetato calix(6)arene - An organic compound used as an extractant for the selective separation of hafnium(IV) from aqueous solutions.
  • Tetrakis(diethylamido)hafnium (Hf(NEt2)4) - A liquid hafnium precursor used in the chemical vapor deposition of hafnium dioxide and hafnium silicate films.
  • Tris(diethylamino)silane ((NEt2)3SiH) - A silicon precursor used in conjunction with Hf(NEt2)4 for depositing amorphous hafnium silicate films.
  • Tetraisocyanatosilane (Si(NCO)4) - Another silicon precursor employed with Hf(NEt2)4 for the deposition of hafnium silicate films.

References

Properties

CAS Number

7440-58-6

Product Name

Hafnium

IUPAC Name

hafnium

Molecular Formula

Hf

Molecular Weight

178.5 g/mol

InChI

InChI=1S/Hf

InChI Key

VBJZVLUMGGDVMO-UHFFFAOYSA-N

SMILES

[Hf]

Solubility

Insoluble (NIOSH, 2016)
Hafnium is slowly attacked by concentrated sulfuric acid. Hafnium is unaffected by nitric acid in all concentrations. It is resistant to dilute solutions of hydrochloric acid and sulfuric acid. Hafnium is attacked by all mineral acids if traces of fluorides are present. Hafnium is very resistant to attack by alkalies.
Soluble in hydrogen fluoride
Solubility in water: none
Insoluble

Synonyms

Hafnium

Canonical SMILES

[Hf]

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